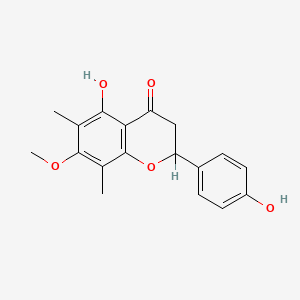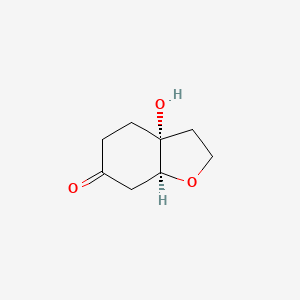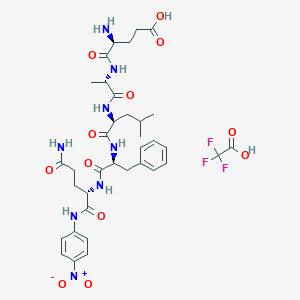
M2-NITRODIENAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M2-NITRODIENAMINE is an inhibitor of Ca2+/Mg2+ ATPase. Nitrodienamine,, synthetic. 10-4 M cause 20 % inhibition of Ca2+/Mg2+ ATPase.
Applications De Recherche Scientifique
Antiviral Applications
- M2 inhibitors like amantadine and rimantadine are effective in influenza therapy but limited by side effects and resistance issues (Monto, 2003).
Biocompatible Materials
- Olsalazine-based metal-organic frameworks (M2(olz)), have potential in drug delivery, particularly for gastrointestinal diseases due to their high biocompatibility (Levine et al., 2016).
Magnetic Nanocarriers
- Spinel ferrites with the general formula M2+Fe23+O4 are significant in nanomedicine for targeted drug delivery, MRI, and hyperthermia treatments (Amiri et al., 2019).
Molecular Docking and DNA Interaction
- Novel metal-imine chelates show potential in pharmaceutical applications, particularly in DNA interaction and antimicrobial activities (Adam et al., 2021).
Surface Engineering
- Nitrocarburized diffusion layers on M2 type high-speed steels have applications in improving surface hardness and wear resistance (Babul et al., 2003).
Plasticizers in Composite Materials
- Aliphatic nitro azides, especially M2, show promise as plasticizers for improving the mechanical properties of composite materials (Yang et al., 2015).
Supramolecular Chemistry
- Self-assembled M2L4 coordination cages are being explored for applications in catalysis, drug delivery, and material science (Schmidt et al., 2014).
Influence on Protein Function
- The DNA-binding activity of AtMYB2 is inhibited by nitrosylation of its Cys53 residue, mediated by nitric oxide, suggesting a role in transcriptional regulation (Serpa et al., 2007).
Environmental and Analytical Applications
- Nitro azide plasticizers in electrochemical catalysts show potential for environmental applications like nitrate reduction and glucose oxidation (Zhang et al., 2015).
Regulation of Enzyme Activity
- M2 isoform of human pyruvate kinase (M2PYK) is regulated by nitrosation and oxidation, influencing its enzymatic activity and indicating potential for therapeutic targeting (Mitchell et al., 2018).
Nanostructured Materials
- Nanostructured spinel ferrites with the formula M2+Fe2O4 are used in various research areas due to their tunable magnetic properties (Mameli et al., 2019).
Pharmaceutical Manufacturing
- Analytical and sampling errors in pharmaceutical manufacturing processes, particularly in continuous manufacturing, can be discerned using variographic analysis (Vargas et al., 2017).
Muscarinic Receptor Studies
- Caramiphen and its derivatives are potent and selective for muscarinic M1 receptors, useful in neurological studies (Hudkins et al., 1993).
Dental Material Research
- The corrosion behaviors of dental casting alloys are influenced by their metal components, impacting their clinical use (Tuna et al., 2009).
Optogenetic Research
- Optogenetic transcriptional control in zebrafish demonstrates spatial and temporal precision in cell ablation studies, useful in developmental biology (Mruk et al., 2020).
Propriétés
Formule moléculaire |
C14H24N2O2 |
|---|---|
Poids moléculaire |
252 Da. |
Pureté |
95% (TLC, NMR, IR). |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)


![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)


